1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane 1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane
Brand Name: Vulcanchem
CAS No.: 406939-92-2
VCID: VC21085938
InChI: InChI=1S/C16H21F9N4O3/c17-14(18,19)11(30)27-6-2-7-29(13(32)16(23,24)25)10-9-28(12(31)15(20,21)22)5-1-3-26-4-8-27/h26H,1-10H2
SMILES: C1CNCCN(CCCN(CCN(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F
Molecular Formula: C16H21F9N4O3
Molecular Weight: 488.35 g/mol

1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane

CAS No.: 406939-92-2

Cat. No.: VC21085938

Molecular Formula: C16H21F9N4O3

Molecular Weight: 488.35 g/mol

* For research use only. Not for human or veterinary use.

1,4,8-Tris(trifluoroacetyl)-1,4,8,11-tetraazacyclotetradecane - 406939-92-2

Specification

CAS No. 406939-92-2
Molecular Formula C16H21F9N4O3
Molecular Weight 488.35 g/mol
IUPAC Name 1-[4,8-bis(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]-2,2,2-trifluoroethanone
Standard InChI InChI=1S/C16H21F9N4O3/c17-14(18,19)11(30)27-6-2-7-29(13(32)16(23,24)25)10-9-28(12(31)15(20,21)22)5-1-3-26-4-8-27/h26H,1-10H2
Standard InChI Key YAJIMXYFYCOBMX-UHFFFAOYSA-N
SMILES C1CNCCN(CCCN(CCN(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F
Canonical SMILES C1CNCCN(CCCN(CCN(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)C(F)(F)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator